6-Bromo-8-[(3-fluorophenyl)methyl]imidazo[1,2-a]pyrazine
Description
6-Bromo-8-[(3-fluorophenyl)methyl]imidazo[1,2-a]pyrazine is a brominated imidazo[1,2-a]pyrazine derivative featuring a 3-fluorophenylmethyl substituent at the 8-position. Imidazo[1,2-a]pyrazines are bicyclic heterocycles with a fused imidazole and pyrazine ring, widely explored for their diverse pharmacological activities, including anticancer, antiviral, and bronchodilatory effects . The bromine atom at position 6 and the fluorinated benzyl group at position 8 likely enhance its binding affinity and metabolic stability compared to non-halogenated analogs .
Properties
IUPAC Name |
6-bromo-8-[(3-fluorophenyl)methyl]imidazo[1,2-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrFN3/c14-12-8-18-5-4-16-13(18)11(17-12)7-9-2-1-3-10(15)6-9/h1-6,8H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTGQLQJJYAEGQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC2=NC(=CN3C2=NC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-[(3-fluorophenyl)methyl]imidazo[1,2-a]pyrazine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3-fluorobenzyl bromide with 2-aminopyrazine in the presence of a base such as potassium carbonate can lead to the formation of the desired compound. The reaction is typically carried out in a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-8-[(3-fluorophenyl)methyl]imidazo[1,2-a]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, bases such as potassium carbonate, solvents like dimethylformamide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, solvents such as toluene or dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyrazine derivatives, while coupling reactions can produce more complex heterocyclic compounds .
Scientific Research Applications
6-Bromo-8-[(3-fluorophenyl)methyl]imidazo[1,2-a]pyrazine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its biological activities.
Chemical Biology: The compound can be used as a probe to study biological processes and molecular interactions in cells.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Bromo-8-[(3-fluorophenyl)methyl]imidazo[1,2-a]pyrazine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and biological responses .
Comparison with Similar Compounds
Comparison with Structural Analogs
Brominated Imidazo[1,2-a]pyrazines
6-Bromo-8-(methylamino)imidazo[1,2-a]pyrazine-3-carbonitrile (Compound 23)
- Structure: Bromine at position 6, methylamino at position 8, and cyano group at position 3.
- Activity : Exhibits potent antibronchospastic activity (EC₅₀ = 0.03 µM in guinea pig trachea) without CNS stimulatory side effects, surpassing theophylline .
- Key Difference: The 3-cyano group and methylamino substituent enhance bronchodilatory efficacy, whereas the target compound’s 3-fluorophenylmethyl group may favor lipophilicity and receptor binding .
8-Bromo-6-chloro-3-methylimidazo[1,2-a]pyrazine
- Structure : Bromine at position 8, chlorine at position 6, and methyl at position 3.
- Key Difference: Halogen placement (Br at 8 vs.
Imidazo[1,2-a]pyrazines with Aromatic Substituents
8-(1-Piperazinyl)imidazo[1,2-a]pyrazine (Compound 4)
- Structure : Piperazinyl group at position 6.
- Activity : High affinity for α₂-adrenergic receptors (Ki = 1.2 nM) and hypoglycemic effects in ob/ob mice .
- Key Difference : The piperazinyl group enables receptor selectivity, contrasting with the target compound’s 3-fluorophenylmethyl moiety, which may favor kinase or ATPase inhibition .
Comparison with Heterocyclic Variants: Imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridines, which replace the pyrazine ring with pyridine, show distinct pharmacological profiles:
2-(4-Aminophenyl)-N-(tert-butyl)imidazo[1,2-a]pyridin-3-amine (Compound 12b)
- Structure: Pyridine core with aminophenyl and tert-butyl groups.
- Activity : Superior anticancer activity (IC₅₀ = 11 µM against Hep-2, HepG2, and MCF-7 cells) compared to imidazo[1,2-a]pyrazine analogs due to reduced nitrogen content, enhancing membrane permeability .
- Key Difference : Pyridine derivatives generally exhibit stronger fluorescence and anticancer activity than pyrazines, attributed to electronic modulation .
Anticancer Activity
- Imidazo[1,2-a]pyrazines : Moderate activity (e.g., compound 10i: IC₅₀ ~20–30 µM) due to electron-withdrawing nitro groups causing steric hindrance .
- Imidazo[1,2-a]pyridines : Enhanced potency (e.g., compound 12b: IC₅₀ = 11 µM) via electron-donating groups (amines) improving target interaction .
- Target Compound : The 6-bromo and 3-fluorophenylmethyl groups may optimize DNA-binding or kinase inhibition, though specific assays are needed .
Data Table: Key Analogs and Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
